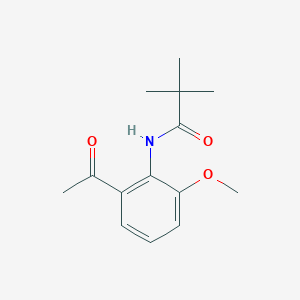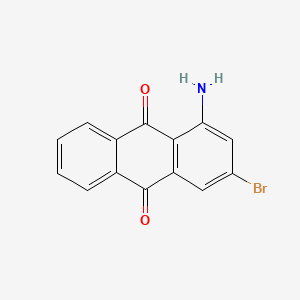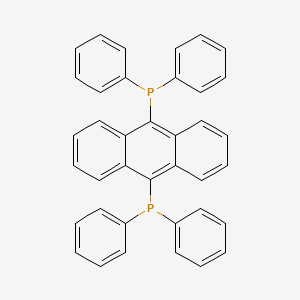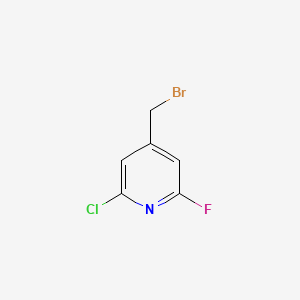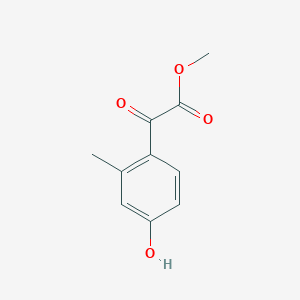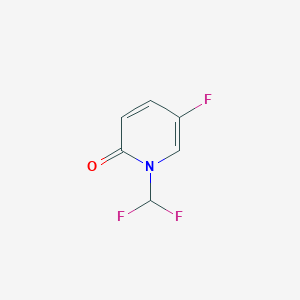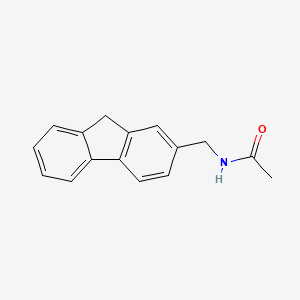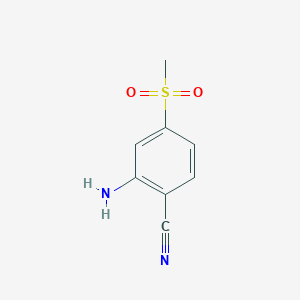
8-((1,2-Diiodoethyl)thio)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-((1,2-Diiodoethyl)thio)quinoline is a quinoline derivative that features a unique structure with two iodine atoms and a thioether linkage. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-((1,2-Diiodoethyl)thio)quinoline typically involves the introduction of the 1,2-diiodoethylthio group to the quinoline core. One common method is the reaction of 8-mercaptoquinoline with 1,2-diiodoethane under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group of 8-mercaptoquinoline attacks the carbon-iodine bond of 1,2-diiodoethane, resulting in the formation of the thioether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
8-((1,2-Diiodoethyl)thio)quinoline can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The iodine atoms can be reduced to hydrogen using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Deiodinated quinoline derivatives
Substitution: Amino or thio-substituted quinoline derivatives
Wissenschaftliche Forschungsanwendungen
8-((1,2-Diiodoethyl)thio)quinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.
Biology: Investigated for its antimicrobial and anticancer properties due to the presence of iodine atoms, which can enhance biological activity.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of materials with specific electronic and optical properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Wirkmechanismus
The mechanism of action of 8-((1,2-Diiodoethyl)thio)quinoline involves its interaction with molecular targets and pathways in biological systems. The presence of iodine atoms can enhance the compound’s ability to interact with proteins and enzymes, leading to inhibition of their activity. Additionally, the thioether linkage can facilitate the compound’s binding to specific molecular targets, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Hydroxyquinoline: A well-known quinoline derivative with antimicrobial and anticancer properties.
8-Mercaptoquinoline: A precursor to 8-((1,2-Diiodoethyl)thio)quinoline, used in similar applications.
8-Aminoquinoline: Another quinoline derivative with potential therapeutic applications.
Uniqueness
This compound is unique due to the presence of two iodine atoms and a thioether linkage, which can enhance its biological activity and provide distinct chemical reactivity compared to other quinoline derivatives. The combination of these structural features makes it a valuable compound for various scientific research applications.
Eigenschaften
Molekularformel |
C11H9I2NS |
|---|---|
Molekulargewicht |
441.07 g/mol |
IUPAC-Name |
8-(1,2-diiodoethylsulfanyl)quinoline |
InChI |
InChI=1S/C11H9I2NS/c12-7-10(13)15-9-5-1-3-8-4-2-6-14-11(8)9/h1-6,10H,7H2 |
InChI-Schlüssel |
XQMJSFFIXSGXMI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)SC(CI)I)N=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,9-Bis[2-(dimethylamino)ethylimino]-1,4-dihydrobenzo[g]quinoxaline-5,10-dione](/img/structure/B13132858.png)
